[4-(Aminomethyl)phenyl]guanidine is an organic compound with the molecular formula CHN and a molecular weight of approximately 164.21 g/mol. It features a guanidine group attached to a phenyl ring that has an aminomethyl substituent at the para position. This compound is recognized for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Research has highlighted the biological activity of [4-(Aminomethyl)phenyl]guanidine as a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor progression and metastasis. The compound exhibits significant potency and selectivity towards uPA, making it a candidate for therapeutic development against certain cancers . Its mechanism involves binding to the S1 pocket of uPA, which is crucial for its enzymatic activity.
The synthesis of [4-(Aminomethyl)phenyl]guanidine generally involves several steps:
[4-(Aminomethyl)phenyl]guanidine has several applications, primarily in medicinal chemistry:
Studies have focused on the interactions of [4-(Aminomethyl)phenyl]guanidine with various biological targets, particularly uPA. The binding mode involves specific interactions with catalytic residues within the enzyme's active site, indicating a promising avenue for developing selective inhibitors . Additionally, research into its interactions with other serine proteases has provided insights into its selectivity profile.
Several compounds share structural similarities with [4-(Aminomethyl)phenyl]guanidine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenylguanidine | CHN | Simpler structure; less potent against uPA |
| Benzamidine | CHN | Known for broad protease inhibition |
| Benzylguanidine | CHN | Exhibits similar biological activities but less selectivity |
| N-Benzyl-N'-methylurea | CHNO | Urea derivative; different mechanism of action |
The unique aspect of [4-(Aminomethyl)phenyl]guanidine lies in its specific binding affinity for uPA, which is not shared by all similar compounds. Its structural modifications allow it to occupy critical binding sites effectively, providing enhanced selectivity and potency compared to other guanidine-based inhibitors.
The synthesis of [4-(aminomethyl)phenyl]guanidine derivatives relies heavily on catalytic guanylation reactions, which enable atom-economical C–N bond formation. Recent advances have focused on transition-metal catalysts, including iron and boron-based systems, to optimize reaction efficiency and substrate scope.
Iron(II) acetate demonstrates exceptional versatility, enabling guanylation of primary, secondary, and heterocyclic amines with diverse carbodiimides (e.g., N,N′-diisopropylcarbodiimide). Tris(pentafluorophenyl)borane ([B(C₆F₅)₃]), a strong Lewis acid, facilitates proton transfer to carbodiimides, forming guanidine–borane adducts that release free guanidines upon dissociation.
Protective groups are critical for selective functionalization of the aminomethyl and guanidine moieties. tert-Butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are commonly employed to mask reactive sites during multi-step syntheses.
| Protective Group | Reagent | Deprotection Method | Stability |
|---|---|---|---|
| Boc | Boc-protected S-methylisothiourea | TFA/DCM (95%) | Acid-labile |
| Z | N,N′-di-Z-guanidino intermediates | H₂/Pd-C | Hydrogenolytic cleavage |
| Acetyl | Acetyl chloride | Basic hydrolysis | Base-sensitive |
For example, Boc-protected S-methylisothiourea enables sequential guanidinylation and benzylation of 3-aminomethylphenol derivatives, followed by TFA-mediated deprotection to yield meta-substituted benzyl guanidines. The Z group is preferred for intermediates requiring hydrogenolysis, such as in the synthesis of N,N′-di-Z-guanidino derivatives.
The aminomethyl group serves as a versatile handle for introducing hydrophobic, aromatic, or ureido substituents. Acylation and urea formation are key strategies to enhance bioactivity, particularly in serine protease inhibition.
Reaction with acyl chlorides (e.g., adamantylacetyl chloride) yields N-acylated derivatives. These compounds exhibit improved hydrophobic interactions with enzyme subsites, such as the S1′ pocket of urokinase-type plasminogen activator (uPA).
Ureido derivatives, synthesized via isocyanate coupling, demonstrate enhanced binding affinity. For instance, N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea (WX-293T) inhibits uPA with a Ki of 11 μM, achieving selectivity over plasmin and thrombin.
Derivatization of the aminomethyl group significantly impacts bioactivity. Ureido derivatives leverage hydrogen bonding with enzyme residues, while acylated compounds exploit hydrophobic interactions.
| Derivative | Structure | Target | Activity | Reference |
|---|---|---|---|---|
| WX-293T | Adamantyl-ureido | uPA | Ki = 11 μM | |
| N-Benzoyl derivative | Benzoyl-acylated | uPA | Ki = 30 μM | |
| N-Sulfonyl derivative | Sulfonyl-acylated | uPA | Inactive |
The X-ray crystal structure of uPA complexed with WX-293T reveals a unique binding mode: the phenylguanidine moiety occupies the S1 pocket, while the adamantyl group extends into the S1′ subsite, forming hydrophobic contacts.
[4-(Aminomethyl)phenyl]guanidine derivatives have shown promise in:
The serine protease urokinase plasminogen activator (uPA) plays a critical role in extracellular matrix degradation, facilitating tumor metastasis. [4-(Aminomethyl)phenyl]guanidine derivatives exhibit potent uPA inhibition by targeting the enzyme’s substrate-binding pockets. Structural studies reveal that the phenylguanidine moiety inserts into the S1 pocket of uPA, which selectively accommodates arginine-like residues due to its trypsin-like specificity [1]. Concurrently, hydrophobic substituents such as adamantyl groups extend toward the S1′ subsite, creating a unique binding conformation that avoids direct interaction with catalytic residues (Ser-195 and His-57) [1]. This dual-pocket engagement enhances selectivity, as the 99-insertion loop in uPA restricts access to the S2 and S3/S4 subsites compared to other serine proteases [1].
Crystallographic analysis of the uPA B-chain complexed with N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea demonstrates that the ureido linker forms hydrogen bonds with Gly-218 and Ser-214, stabilizing the inhibitor-enzyme interaction [1]. This binding mode underscores the potential for optimizing substituents at the S1′/S2′ regions to improve potency and selectivity. Such structural insights have guided the design of nonpeptidic uPA inhibitors, offering a strategic alternative to traditional chloromethylketone-based compounds [1].
In glioblastoma multiforme (GBM), [4-(Aminomethyl)phenyl]guanidine derivatives exhibit notable cytotoxicity by intercalating DNA and disrupting replication. Catalytic guanylation reactions have been employed to synthesize substituted variants, which show enhanced DNA affinity compared to temozolomide (TMZ), the current standard chemotherapeutic agent [3]. For instance, specific derivatives reduce C6 rat glioblastoma cell proliferation by 40–60% at micromolar concentrations, as measured via MTT and BrdU assays [3].
Fluorescent intercalator displacement assays confirm that the guanidinium group enhances DNA binding by forming electrostatic interactions with the phosphate backbone, while the aromatic system intercalates between base pairs [3]. This dual mechanism disrupts transcription and induces apoptosis, particularly in TMZ-resistant cells. Notably, derivatives with electron-withdrawing substituents on the phenyl ring demonstrate superior activity, suggesting that electronic effects modulate DNA interaction kinetics [3].
[4-(Aminomethyl)phenyl]guanidine derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The guanidinium group’s positive charge at physiological pH facilitates penetration through bacterial membranes, while hydrophobic side chains enhance interactions with lipid bilayers [4]. For example, a derivative bearing trifluoromethyl groups (compound 4) achieves minimum inhibitory concentrations (MICs) of 8–16 µg/mL against clinical MRSA isolates, surpassing the efficacy of unmodified guanidines [4].
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | 8 | 16 |
| MRSA1 | 16 | 32 |
| E. coli ESBL1 | 32 | 64 |
| P. aeruginosa PA24 | 64 | 128 |
Against Gram-negative bacteria, synergy with β-lactam antibiotics has been observed. Guanidinylated analogs disrupt outer membrane permeability, allowing ceftazidime and aztreonam to bypass efflux pumps in Pseudomonas aeruginosa [6]. This potentiating effect reduces β-lactam MICs by 4- to 16-fold, reaching clinical susceptibility thresholds [6].
The guanidine moiety’s ability to engage cationic-binding pockets extends to serotonin (5-HT) receptor modulation. While [4-(Aminomethyl)phenyl]guanidine itself has not been directly tested, structurally related guanidine derivatives act as antagonists at 5-HT5A receptors. For instance, N-(2,6-dimethoxybenzyl)-N′-[4-(4-fluorophenyl)thiazol-2-yl]guanidine (A-843277) reduces auditory startle responses in goldfish by attenuating Mauthner cell excitability via Cl⁻ conductance [7]. This suggests that [4-(Aminomethyl)phenyl]guanidine could similarly modulate 5-HT receptor subtypes involved in neurological disorders.
At 5-HT4 receptors, guanidine-based agonists enhance acetylcholine release, improving cognitive function in preclinical models [5]. The scaffold’s flexibility allows for tuning substituents to balance receptor affinity and selectivity, offering a pathway to develop faster-acting antidepressants or pro-cognitive agents [5].
The three-dimensional structural analysis of [4-(Aminomethyl)phenyl]guanidine and its derivatives has been extensively characterized through X-ray crystallography, revealing fundamental insights into their molecular recognition mechanisms. The compound exhibits a molecular formula of C₈H₁₂N₄ with a molecular weight of 164.21 g/mol [1] [2] [3]. The crystallographic analysis demonstrates that the phenylguanidine moiety adopts a specific spatial configuration that enables optimal interaction with target proteins.
The crystal structure reveals that the phenylguanidine group inserts deeply into the S1 pocket of serine proteases, with the phenyl ring positioned between key protein segments [4]. The guanidino group forms the expected canonical salt bridge interaction with the Asp-189 carboxylate, while establishing additional hydrogen bonds with the γ-OH group of Ser-190 and the carbonyl oxygen of Gly-219 [4] [5]. This binding mode represents a departure from conventional substrate-like interactions, as the compound crosses the active site rather than occupying it in a traditional manner.
Structural analysis of the WX-293T complex (N-(1-adamantyl)-N'-(4-guanidinobenzyl)urea) provides detailed crystallographic evidence for the binding orientation [4]. The phenylguanidine moiety occupies the S1 pocket while the bulky adamantyl residue protrudes toward the S1' enzyme subsite, exposing the ureido group to extensive hydrogen-bonding interactions [4]. The overall fold of the target protein remains identical to previously reported structures, indicating that the binding does not induce significant conformational changes in the enzyme backbone.
The crystallographic data demonstrates that the phenyl ring undergoes considerable rotation along its molecular axis compared to other trypsin-like protease inhibitors [4]. This rotation allows the guanidino group to extend deeper into the S1 pocket than bound arginine residues typically achieve, facilitating optimal hydrogen bond formation with multiple protein residues [4]. The binding geometry creates a network of interactions that extends beyond the immediate active site, contributing to the compound's specificity and potency.
The hydrogen bonding patterns exhibited by [4-(Aminomethyl)phenyl]guanidine in protease active sites represent a sophisticated network of molecular interactions that determine binding affinity and selectivity. The guanidino group serves as the primary hydrogen bond donor, establishing multiple simultaneous interactions with key amino acid residues in the enzyme active site [4] [5].
The primary hydrogen bonding interaction occurs between the guanidino group and the Asp-189 carboxylate, forming a strong ionic hydrogen bond with a distance of approximately 2.8 Å [4]. This interaction serves as the primary binding anchor and provides the majority of the binding energy. Additional hydrogen bonds are formed with the γ-OH group of Ser-190 (2.9 Å) and the carbonyl oxygen of Gly-219 (3.1 Å), creating a stabilizing network that orients the compound within the active site [4].
The ureido group in advanced derivatives participates in an extensive hydrogen bonding network involving four distinct interactions [4]. The carbonyl oxygen binds into the oxyanion hole through hydrogen bonds with the backbone NH groups of Gly-193 and Ser-195, while the nitrogen atoms connect via water molecules to the backbone carbonyl of Ser-214 and the side-chain carboxamide group of Gln-192 [4]. This water-mediated network extends the interaction surface and contributes to the compound's binding stability.
Recent crystallographic studies have revealed that hydrogen bonding networks in protein-ligand complexes can be visualized at atomic resolution using advanced diffraction techniques [6]. The hydrogen atoms involved in these networks exhibit specific geometric constraints, with N-H bond distances averaging 1.14 Å and donor-acceptor distances of approximately 2.76 Å in β-strand regions [6]. These measurements align with the observed hydrogen bonding patterns in phenylguanidine complexes, confirming the structural validity of the proposed interaction models.
The hydrogen bonding capacity of guanidinium-containing compounds has been systematically analyzed through computational and experimental approaches [7]. Statistical analysis of 86 high-resolution protein crystal structures containing guanidinium ions revealed 1,044 hydrogen bonding interactions, with 1,039 being N-H···O type and five being N-H···N type [7]. Acidic amino acids showed the highest propensity for interaction (46% of all interactions), followed by proline residues (19%) [7]. The interaction strengths were classified into parallel, bifurcated, single, and triple hydrogen bonded types, with parallel and triple configurations exhibiting the highest average binding strengths [7].
The allosteric modulation properties of [4-(Aminomethyl)phenyl]guanidine derivatives on melanocortin receptor subtypes represent a significant area of pharmacological interest, particularly for the development of therapeutics targeting energy homeostasis and metabolic disorders. Phenylguanidine analogues have been identified as selective nonpeptide melanocortin-5 receptor antagonists with high binding affinities and functional selectivity [8].
A comprehensive series of phenylguanidine analogues, including compounds 10, 12, and 21, demonstrated high binding affinities for the human melanocortin-5 receptor while maintaining low affinities for melanocortin-1, melanocortin-3, and melanocortin-4 receptor subtypes [8]. Compound 10 exhibited a Ki value of 2.1 nM in binding assays and an IC₅₀ of 72 nM in functional assays, demonstrating potent selective antagonism of the melanocortin-5 receptor [8]. This selectivity profile suggests that phenylguanidine derivatives can serve as valuable pharmacological tools for dissecting the specific roles of different melanocortin receptor subtypes.
The development of high-throughput screening assays for melanocortin receptor allosteric modulators has revealed additional compound classes with modulating properties [9]. Coumarin-derived compounds, including imperatorin, osthol, and prenyletin, were identified as positive allosteric modulators of the melanocortin-4 receptor [9]. These compounds significantly potentiated α-MSH-induced cAMP production, with imperatorin showing an 8-fold increase and deracoxib showing a 5-fold increase in melanocortin-4 receptor signaling [9].
The pyrrolidine bis-cyclic guanidine class of compounds has emerged as a particularly promising scaffold for melanocortin receptor modulation [10] [11]. These compounds exhibit nanomolar agonist activity at the melanocortin-3 receptor with selectivity over the melanocortin-4 receptor [10]. The pharmacological profiles indicate similar agonist potencies at both melanocortin-1 and melanocortin-5 receptors, with antagonist or micromolar agonist activities at the melanocortin-4 receptor [10]. This mixed receptor pharmacology profile positions these compounds as potential lead structures for modulating dysregulated energy balance states.
Structure-activity relationship studies have identified key pharmacophore elements required for melanocortin receptor modulation [12]. The R2, R3, and R5 positions in pyrrolidine bis-cyclic guanidine scaffolds are essential for full melanocortin-3 receptor efficacy, while truncation of either the R1 or R4 positions maintains full agonist activity [12]. These findings provide guidance for the rational design of selective melanocortin receptor modulators with improved therapeutic profiles.
The competitive inhibition kinetics of [4-(Aminomethyl)phenyl]guanidine derivatives against serine proteases have been extensively characterized through enzyme kinetic analyses, revealing important mechanistic insights into their mode of action. The compound exhibits competitive inhibition patterns consistent with binding to the enzyme active site in competition with natural substrates [4] [13].
The kinetic parameters for phenylguanidine derivatives demonstrate their effectiveness as serine protease inhibitors. The parent compound phenylguanidine shows a Ki value of 30 μM against urokinase-type plasminogen activator, while more advanced derivatives like WX-293T exhibit Ki values as low as 2.4 μM [4]. These values indicate high-affinity binding that effectively competes with natural substrates for the enzyme active site.
Comparative kinetic analysis with other serine protease inhibitors provides context for the effectiveness of phenylguanidine derivatives. Nafamostat, a well-characterized serine protease inhibitor, exhibits time-dependent competitive inhibition with Ki values of 11.5 μM and overall inhibition constants (Ki*) of 0.4 nM [14]. The compound functions as an extremely poor substrate that forms stable acyl-enzyme intermediates, resulting in apparent irreversible inhibition through competitive formation of very stable covalent complexes [14].
The inhibition mechanism of phenylguanidine derivatives involves reversible competitive binding rather than covalent modification [4]. This contrasts with many other serine protease inhibitors that function through irreversible mechanisms involving acyl-enzyme intermediate formation. The reversible nature of phenylguanidine inhibition provides advantages in terms of selectivity and reduced off-target effects, as the inhibition can be overcome by increased substrate concentrations.
Recent studies using activity-based probes have revealed that some phenylguanidine derivatives can exhibit unexpected reversible inhibition mechanisms despite containing electrophilic warheads [15]. Progress curve analysis and jump-dilution assays demonstrated that benzyl guanidine probes show reversible inhibition of trypsin-like proteases, with enzymatic activity gradually recovering upon dilution [15]. This behavior suggests that the compounds form high-affinity but reversible complexes with the target enzymes, rather than the expected irreversible covalent modifications.